molecular formula C22H27FN2O4S B4917991 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide

Cat. No.: B4917991
M. Wt: 434.5 g/mol
InChI Key: OLQJMOQFQBYZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexyl group, a fluorophenylsulfonyl group, and a methoxy-methylphenyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide include:

  • N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Uniqueness

What sets N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)glycinamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-16-8-13-21(29-2)20(14-16)24-22(26)15-25(18-6-4-3-5-7-18)30(27,28)19-11-9-17(23)10-12-19/h8-14,18H,3-7,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQJMOQFQBYZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.